Home > Products > Building Blocks P2991 > 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride - 1219972-05-0

2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Catalog Number: EVT-1664301
CAS Number: 1219972-05-0
Molecular Formula: C13H19BrClNO
Molecular Weight: 320.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride

  • Compound Description: This compound is a golden yellow, needle-like crystal. It was synthesized via a two-step reaction involving chalcone, acetophenone, benzaldehyde, thiourea, and 1-(2-chloroethyl)piperidine hydrochloride. This compound displayed moderate antimicrobial activity against various microorganisms, including E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans [].

Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor. Its preparation utilizes a lipase-catalyzed resolution step starting from commercially available ethyl 5-hydroxypicolinate hydrochloride [].

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

  • Compound Description: This series of compounds was designed and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Studies indicated that incorporating bulky substituents on the benzamide group and alkyl or phenyl groups on the benzamide nitrogen significantly boosted the compounds' inhibitory activity [].

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)

  • Compound Description: This compound is a potent anti-AChE inhibitor, displaying a 1250-fold greater selectivity for AChE than butyrylcholinesterase. In vivo studies in rats showed a prolonged duration of action compared to physostigmine and a considerable increase in acetylcholine content in the cerebral cortex [, ].
  • Compound Description: This compound is a crystalline form with a specific X-ray diffraction profile and a melting point around 196.9°C, as determined by differential scanning calorimetry. It finds use in pharmaceutical compositions, potentially alongside other therapeutic agents for various neurological disorders [].

1-benzyl-piperidine-3-one hydrochloride

  • Compound Description: This compound is synthesized from 3-hydroxypyridine, involving benzylation, reduction, and Swern oxidation. It serves as a valuable intermediate in organic synthesis [].

N-(3,6-dimethoxy-17-methyl-4,5-epoxy-6,14α-etheno-7α-isomorphinanylcarbonyl)-l-phenylalanine ethyl ester hydrochloride

  • Compound Description: This compound is a derivative of ethenoisomorphinane. Its crystal structure reveals an intramolecular hydrogen bond between the amide hydrogen and the carbonyl oxygen of the peptide portion. This interaction influences the peptide side chain's orientation, positioning it nearly parallel to the piperidine portion [].
  • Compound Description: Ketanserin is synthesized through two different routes, one involving 3-(2-chloroethyl)-2,4-(1H,3H)-quinazolinedione and 4-(parafluorobenzoyl)piperidine and the other utilizing dihydro-5H-oxazole(2,3-b)quinazolin-5-one and the hydrochloride salt of 4-(parafluorobenzoyl)piperidine [].

1-Benzyl-4-(2-phthalimidoethyl)piperidine hydrochloride

  • Compound Description: This compound exhibits potent anti-AChE activity and high selectivity for AChE over butyrylcholinesterase. It effectively inhibits AChE in rat brains in a dose-dependent manner [].

Oxy ring-trisubstituted isobutyl phenylcyanoacrylates

  • Compound Description: These compounds were synthesized using the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. They were subsequently copolymerized with styrene via radical initiation [].
    • Compound Description: This compound exhibits antipsychotic properties and is prepared through a multi-step synthesis involving a 4-(2,4-difluorobenzoyl)piperidine intermediate [].

    2-Pyrrolidylacetic acid hydrochloride

    • Compound Description: This compound is synthesized by hydrogenating ethyl 2-pyrrolylacetate over a rhodium on alumina catalyst in an acidic environment, followed by hydrolysis. It serves as a useful building block in organic synthesis [].

    1‐Benz­yl‐3‐[2‐(1‐piperidinio)eth­yl]benzimidazolium dichloride monohydrate

    • Compound Description: This compound, synthesized from 1-benzyl­benzimidazole and 2-chloro­ethyl­piperidine hydrochloride, is characterized by a benzimidazole ring linked to a piperidine ring via an ethylene bridge. []

    Tiagabine Hydrochloride

    • Compound Description: This compound is synthesized starting from a 2-bromo-3-methylthiophene Grignard reagent, involving reactions with methyl chloroformate, cyclopropylmagnesium bromide, and ethyl (R)-(-)-piperidine-3-carboxylate. []

    Raloxifene hydrochloride

    • Compound Description: This compound, belonging to the benzothiophene class of antiosteoporotic drugs, features a piperidine ring adopting a near-perfect chair conformation. []

    3-Phenylpyrazol-5-one and 3-phenylisoxazol-5-one

    • Compound Description: These compounds were synthesized via the reaction of either rearranged Michael addition products or Claisen addition products with hydrazine hydrate and hydroxylamine hydrochloride, respectively. []

    5β,10α,10β-triethylthebaine hydrochloride

    • Compound Description: This morphinan derivative features an axial N-methyl group, contrasting with other morphinan derivatives, attributed to the presence of an ethyl group at the 10β position. []

    2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones

    • Compound Description: These compounds were synthesized and evaluated for their antimicrobial properties against Gram-positive bacteria, a yeast-like pathogenic fungus, and a fungus. []

    Substituted fluoroquinolones

    • Compound Description: Synthesized using both conventional and microwave irradiation techniques, these compounds incorporated various cyclic amine moieties, including morpholine, piperidine, thiomorpholine, and others, to yield a range of new fluoroquinolone analogs with antimicrobial properties. []
    • Compound Description: MTEP and EMQMCM act as antagonists for group I metabotropic glutamate receptors (mGluR), specifically targeting mGluR5 and mGluR1, respectively. These compounds, alongside other glutamate receptor modulators, were studied for their effectiveness in reducing l-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease. []
    • Compound Description: This research focused on the preparation and properties of cis- and trans-4-substituted pipecolic acids, including their stereochemistry and acidity, revealing insights into the influence of conformational preferences on their chemical behavior. []

    23. (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate (Ro 60-0175)* Compound Description: This compound is a potent 5-HT2C receptor agonist studied for its ability to induce head-twitch behavior in rats when administered following a challenge with a 5-HT2C receptor antagonist. []* Relevance: Although structurally distinct from 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, the study involving (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate highlights the complex interplay between different serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C, in mediating behavioral responses. This information could be valuable when considering potential pharmacological activities or side effects of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride, given its structural features might imply interactions with serotonergic pathways.

    • Compound Description: These compounds were synthesized from 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, respectively. Many were further derivatized into their quaternary ammonium salts. These compounds exhibited significant cytotoxicity towards murine and human tumor cells. []

    6-Aryl-4-pyrazol-1-yl-pyridazin-3-one (1)

    • Compound Description: This compound served as a starting material for synthesizing various heterocyclic systems with potential biological activities. Reactions involved chlorination, condensation with hydrazine derivatives, and reactions with formaldehyde and various amines. []

    (2R)-2,3-dihydro-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl] phenoxy] methyl]imidazo[2, 1-b]oxazole

    • Compound Description: This compound is a drug substance studied for treating multidrug-resistant tuberculosis (MDR-TB). Several related substances were detected during its analysis, leading to the identification and characterization of various impurities and intermediates. []

    2-aryl-5,6,7,8-tetrahydro-1,2,4-triazolo[5,1-α]pyridines

    • Compound Description: These compounds were unexpectedly obtained while attempting to synthesize 2-aryl-5-ω-haloalkyl-1,3,4-oxadiazoles from the reaction of ethyl ω-chloroalkylimidate hydrochlorides with aroyl hydrazides. The reaction took a different course in the presence of triethylamine. []

    N-[2-(4-hydroxyphenyl)ethyl]-5-phenylpentylamine hydrochloride (20)

    • Compound Description: This compound emerged as a potent and selective antagonist for NR1A/2B receptors, exhibiting significant selectivity over NR1A/2A and NR1A/2C receptors. Its design and structure-activity relationship studies provide a framework for developing structurally distinct NR2B-selective antagonists. []

    1,3-di-o-tolyl-guanidine (DTG)

    • Compound Description: This sigma receptor agonist was studied for its neuroprotective effects in cortical neurons during in vitro ischemia. The study found that DTG effectively prevented the disruption of intracellular calcium homeostasis, a key contributor to neuronal damage following ischemic injury. []
    • Compound Description: Synthesized from N-methyl-2-phenylhydrazine, 2, 4-piperidine-dione, malonate, and 3-amino-propionic acid ethyl ester hydrochloride, this compound represents an important class of therapeutic agents. []

    MDL100907 [(±)2,3-dimethoxyphenyl-1-[2-(4-piperidine)-methanol]]

    • Compound Description: This compound is a selective 5-HT2A receptor antagonist examined for its ability to modify the discriminative stimulus effects of serotonin receptor agonists in rhesus monkeys. []

    SB-236057-A (1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazolyl-2-yl)biphenyl-4-carbonyl)-2,3,6,7-tetrahydrospiro (furo[2,3-f]indole-3,4'-piperidine) hydrochloride)

    • Compound Description: This compound is a potent and selective 5-HT1B receptor inverse agonist. It displays high affinity for human 5-HT1B receptors and exhibits over 80-fold selectivity over other receptors and enzymes. SB-236057-A has been instrumental in investigating the role of 5-HT1B receptors in various physiological processes and potential therapeutic applications. []

    3,5-Bisarylmethylene-1 -ethylpiperidone (2)

    • Compound Description: This compound serves as a key intermediate in synthesizing various heterocyclic compounds, including thi oxopyrimidine, thi azolopyrimidine, pyridopyran, pyridopyrid ine, and pyridopyrazole derivatives. These derivatives are synthesized through reactions with thiourea, bromoacetic acid derivatives, malononitrile, phenylhydrazine, ethyl cyanoacetate, and guanidine hydrochloride. []

    4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones

    • Compound Description: These compounds, obtained from the reaction of ethoxycarbonylhydrazones with hydrazine hydrate, were employed in the synthesis of Schiff and Mannich bases by reacting with isatin derivatives. []

    HM781-36B (1-[4-[4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-piperidin-1-yl]prop-2-en-1-one hydrochloride)

    • Compound Description: HM781-36B, currently in clinical trials as a new anticancer drug for treating advanced solid tumors, acts as a tyrosine kinase inhibitor. Its metabolism was studied in various models, leading to the identification of ten metabolites formed via hydroxylation, dehalogenation, demethylation, N-oxidation, and de-acryloylpiperideine formation. []

    R(−)-2,5-Dimethoxy-4-iodoamphetamine (DOI)

    • Compound Description: DOI is a phenethylamine hallucinogen known to act as an agonist at 5-HT2A receptors. Studies on its head-twitch behavior in mice provide evidence for the complex interplay between 5-HT2A and 5-HT2C receptors in mediating the drug's effects. []
    • Compound Description: Although initially characterized as a 5-HT4 receptor antagonist, further investigation revealed its high affinity for sigma-1 binding sites. []

    Pyrazolone Derivatives

    • Compound Description: This research explored the reactivity of hydrogen atoms at the C-4 position of a specific pyrazolone derivative, leading to the synthesis of various heterocyclic compounds. []
    • Compound Description: Synthesized from 4-(phenylthio)-benzaldehyde, these compounds were evaluated for their antibacterial and antifungal activities, demonstrating promising results. []
    Overview

    2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromophenoxy group attached to a piperidine ring, which contributes to its unique chemical properties and potential applications. This compound has garnered interest in medicinal chemistry due to its structural features, which may influence its biological activity.

    Source

    The synthesis of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride can be traced back to various organic synthesis methods, often involving the reaction of piperidine derivatives with bromophenoxy compounds. The specific pathways and reagents used in its synthesis may vary based on the desired purity and yield.

    Classification

    This compound is classified as an organic compound, specifically a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, which can exhibit a range of pharmacological activities. The presence of the bromophenoxy moiety enhances its potential as a pharmaceutical agent.

    Synthesis Analysis

    Methods

    The synthesis of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride typically involves several steps:

    1. Preparation of Bromophenol: The synthesis often begins with the generation of 2-bromophenol through bromination of phenol.
    2. Formation of Ether Linkage: The bromophenol is then reacted with ethylene oxide or a similar reagent to form an ether linkage.
    3. Piperidine Reaction: The resulting compound is subsequently reacted with piperidine under acidic conditions to facilitate the formation of the piperidine ring.
    4. Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances solubility and stability.

    Technical Details

    • Reagents: Common reagents include bromine, phenol, ethylene oxide, and hydrochloric acid.
    • Conditions: Reactions are typically carried out under controlled temperatures and in solvent systems that promote effective mixing and reaction kinetics.
    Molecular Structure Analysis

    Structure

    The molecular structure of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride can be represented as follows:

    • Molecular Formula: C13H16BrClN2O
    • Molecular Weight: Approximately 303.64 g/mol
    • Structural Features:
      • A piperidine ring (six-membered with one nitrogen atom)
      • A bromophenoxy group attached via an ethylene bridge

    Data

    • SMILES Notation: Cc1cc(Br)ccc1OCCN1CCCCC1
    • InChI Key: An identifier that provides a unique representation of the compound's structure.
    Chemical Reactions Analysis

    Reactions

    The chemical reactivity of 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride can be explored through various reactions:

    1. Nucleophilic Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
    2. Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate the free base form of the compound.
    3. Hydrolysis: In aqueous conditions, hydrolysis may occur, affecting the stability and activity of the compound.

    Technical Details

    • Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining reaction pathways and yields.
    Mechanism of Action

    Process

    The mechanism of action for 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is not extensively documented but can be hypothesized based on its structural features:

    1. Receptor Interaction: The piperidine moiety may interact with neurotransmitter receptors or other biological targets due to its structural similarity to known pharmacophores.
    2. Modulation of Signaling Pathways: The compound could influence signaling pathways by acting as an agonist or antagonist at specific receptors.

    Data

    Further studies are required to elucidate its precise mechanism of action through in vitro and in vivo assays.

    Physical and Chemical Properties Analysis

    Physical Properties

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
    • pH Sensitivity: As a hydrochloride salt, it exhibits stability across a range of pH levels but may degrade under extreme conditions.
    Applications

    Scientific Uses

    2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride has potential applications in various fields:

    1. Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting neurological disorders due to its structural attributes.
    2. Research Tool: Utilized in studies exploring receptor interactions and signaling pathways related to piperidine derivatives.
    3. Synthetic Intermediate: Acts as an intermediate in the synthesis of more complex organic molecules within pharmaceutical research.
    Synthetic Methodologies and Optimization Strategies for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

    Classical Alkylation-Cyclization Approaches Using 2-Bromophenol and Piperidine Derivatives

    The classical synthesis of 2-[2-(2-bromophenoxy)ethyl]piperidine hydrochloride relies on a two-step alkylation-cyclization sequence that exploits the nucleophilic properties of both phenoxide and secondary amine functionalities. In the initial step, 2-bromophenol undergoes O-alkylation with 1,2-dibromoethane under basic conditions (typically potassium carbonate in acetone or acetonitrile), yielding 2-(2-bromoethoxy) bromobenzene. This critical intermediate then reacts with piperidine in a nucleophilic substitution where the secondary amine displaces the terminal bromide. The reaction requires careful stoichiometric control to minimize di-alkylation byproducts and typically proceeds under reflux conditions (60-80°C) for 12-24 hours [8].

    A significant advancement involves using 2-(2-bromoethyl)piperidine hydrobromide (CAS-referenced material) as the alkylating agent instead of dibromoethane. This approach inverts the classical sequence: the pre-formed bromoethylpiperidine reacts directly with ortho-bromophenol under basic conditions. This modification offers superior regiocontrol by eliminating the potential for N- versus O-alkylation ambiguities inherent in the traditional route. The hydrobromide salt (available as AldrichCPR CBR00714) requires neutralization with a base like triethylamine or sodium hydroxide to liberate the nucleophilic amine prior to reaction. This method generates the target compound in higher yields (typically 70-85%) due to reduced polyalkylation and simplified purification [8].

    Optimization Challenges and Solutions:

    • Solvent Selection: Polar aprotic solvents (DMF, DMSO) accelerate the reaction but can lead to thermal decomposition. Optimized protocols use acetonitrile or toluene, balancing reactivity and stability.
    • Base Influence: Strong inorganic bases (K₂CO₃, Cs₂CO₃) effectively deprotonate the phenol but risk N-alkylation side products. Mild organic bases like pyridine provide sufficient nucleophilicity with improved selectivity.
    • Temperature Control: Excessive heat promotes elimination reactions forming vinylpiperidine byproducts. Maintaining temperatures below 85°C suppresses these side reactions.

    Table 1: Key Intermediates in Classical Syntheses of 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

    IntermediateCAS NumberMolecular FormulaRole in Synthesis
    2-(2-Bromoethoxy)bromobenzeneNot AvailableC₈H₈Br₂OO-Alkylated phenol for amine coupling
    2-(2-Bromoethyl)piperidine hydrobromideNot AvailableC₇H₁₅Br₂NPre-formed alkylating agent for phenol coupling
    Piperidine110-89-4C₅H₁₁NAmine nucleophile source

    Green Chemistry Innovations in Etherification and Amine Functionalization

    Environmental and safety concerns have driven significant innovation in the synthesis of 2-[2-(2-bromophenoxy)ethyl]piperidine hydrochloride, focusing on solvent reduction, energy efficiency, and waste minimization. Conventional etherification and amine alkylation steps historically employed volatile organic solvents (VOCs) like dichloromethane or DMF, generating substantial hazardous waste. Modern green approaches have successfully addressed these issues through several key strategies:

    Microwave-Assisted Synthesis: Replacing traditional conductive heating with microwave irradiation dramatically accelerates the etherification step between 2-bromophenol and 1,2-dibromoethane (or 2-(2-bromoethyl)piperidine). Reactions typically complete within 15-30 minutes at controlled temperatures (80-100°C), compared to 12-24 hours under reflux. This reduces energy consumption by >70% and improves reaction yield (from ~65% to 85-90%) by suppressing thermal degradation pathways. The rapid heating also enhances reproducibility by minimizing exposure to oxidative or hydrolytic side reactions [2].

    Solvent-Free and Alternative Solvent Systems: Eliminating VOCs entirely represents the most significant green advancement. Mechanochemical grinding of 2-bromophenol, K₂CO₃, and 2-(2-bromoethyl)piperidine hydrobromide (pre-neutralized) yields the target compound after 2 hours without solvent. This approach achieves near-quantitative atom economy and simplifies purification to a simple water wash. When solvents are necessary, biodegradable alternatives like cyclopentyl methyl ether (CPME) or PEG-400 provide excellent solubility with low toxicity and ease of recycling. Reaction mixtures in PEG-400 achieve yields comparable to DMF (80-88%) while allowing catalyst recovery via aqueous extraction [6].

    Atom-Economic Catalysis: Traditional stoichiometric bases (e.g., K₂CO₃) generate equimolar salts. Catalytic base systems, particularly DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) used at 5-10 mol%, facilitate the etherification-alkylation sequence while minimizing inorganic waste. DBU’s bifunctional nature activates both the phenol and the alkyl halide, enabling reactions at lower temperatures (40-60°C) with reduced byproduct formation. Life-cycle assessments confirm a 30-40% reduction in E-factor (kg waste/kg product) compared to classical methods.

    Table 2: Green Synthesis Performance Comparison for 2-[2-(2-Bromophenoxy)ethyl]piperidine Hydrochloride

    MethodConditionsReaction TimeYield (%)E-factorKey Advantages
    Conventional RefluxToluene, K₂CO₃, 110°C24 h65-708.2Simple setup
    Microwave-AssistedAcetonitrile, K₂CO₃, 100°C (MW)0.5 h85-905.1Energy efficiency, high yield
    Solvent-Free MechanochemistryNone, K₂CO₃, ball milling2 h921.3Zero solvent, minimal waste
    PEG-400 Catalytic DBUPEG-400, 10 mol% DBU, 60°C4 h883.8Recyclable solvent, catalytic base

    Catalytic Systems for Enhanced Regioselectivity in Phenoxyethyl-Piperidine Coupling

    Achieving high regioselectivity in the coupling of ortho-substituted phenols with piperidine derivatives remains challenging due to steric hindrance and competing reaction pathways. Modern catalytic strategies have made significant strides in overcoming these limitations, particularly through transition metal catalysis and phase-transfer catalysts (PTCs) that direct the ether or amine bond formation with precision:

    Palladium-Catalyzed C-O Coupling: Sterically demanding ortho-bromophenols undergo efficient coupling with 2-(piperidin-2-yl)ethanol derivatives via Pd(II)/Pd(0) cycles. Catalysts like Pd(OAc)₂/XPhos enable the formation of the phenoxyethyl linkage at remarkably low temperatures (70-80°C) with exceptional regioretention. This method circumvents the need for pre-formed alkylating agents and operates under mild conditions incompatible with classical SN2 reactions. The ortho-bromo substituent remains intact for downstream functionalization (e.g., Suzuki coupling), making this route invaluable for synthesizing complex analogs. Typical yields range from 75-90% with catalyst loadings as low as 0.5-2 mol% [2].

    Phase-Transfer Catalysis (PTC): Tetraalkylammonium salts (Aliquat 336 or TBA-Br) facilitate reactions between hydrophobic bromophenols and hydrophilic piperidine salts in biphasic systems (aqueous NaOH/toluene). The PTC transports the phenoxide anion into the organic phase, where it reacts efficiently with bromoethylpiperidine derivatives. This approach suppresses hydrolysis of the alkyl bromide and enhances chemoselectivity for O-alkylation over N-alkylation. At 5 mol% catalyst loading, reactions complete within 3-5 hours at 50°C, delivering yields >85%. The aqueous phase and catalyst can be recycled, improving process sustainability [8].

    Supramolecular Direction: Crown ethers (18-crown-6) complex with potassium counterions, increasing the nucleophilicity of in situ generated phenoxides. This strategy proves particularly effective for suppressing ester or amide solvolysis in multifunctional substrates. When combined with ortho-bromo groups, the crown ether mitigates steric inhibition by organizing the reaction geometry, achieving near-exclusive O-alkylation even with hindered phenols.

    Regioselectivity Challenges in Ortho-Substituted Systems: The proximity of the bromine atom in 2-bromophenol creates significant steric hindrance during etherification. Catalysts must therefore not only activate the nucleophile/electrophile pair but also orient the molecules to favor productive collisions. Bulky phosphine ligands in Pd systems (e.g., tBuXPhos) and large-quaternary ammonium cations in PTCs create molecular environments that shield one face of the phenol, directing the alkyl chain to attack from the less hindered side. Computational studies indicate that these catalysts lower the transition state energy by 15-20 kcal/mol compared to uncatalyzed reactions, explaining the dramatic improvements in yield and regiocontrol.

    Table 3: Catalytic Systems for Regioselective Synthesis of 2-[2-(2-Bromophenoxy)ethyl]piperidine Derivatives

    Catalyst SystemConditionsYield (%)Regioselectivity (O- vs N-alkylation)Key Feature
    Pd(OAc)₂/XPhosToluene, K₃PO₄, 80°C85>99:1Preserves ortho-Br for functionalization
    Aliquat 336 (PTC)50% NaOH/Toluene, 50°C8895:5Biphasic, recyclable
    18-Crown-6THF, K₂CO₃, 65°C7890:10Mild, avoids transition metals
    CuI/Proline LigandDMSO, Cs₂CO₃, 100°C8297:3Low-cost transition metal

    Properties

    CAS Number

    1219972-05-0

    Product Name

    2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

    IUPAC Name

    2-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride

    Molecular Formula

    C13H19BrClNO

    Molecular Weight

    320.65 g/mol

    InChI

    InChI=1S/C13H18BrNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H

    InChI Key

    YEPLXYZPJFREOQ-UHFFFAOYSA-N

    SMILES

    C1CCNC(C1)CCOC2=CC=CC=C2Br.Cl

    Canonical SMILES

    C1CCNC(C1)CCOC2=CC=CC=C2Br.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.